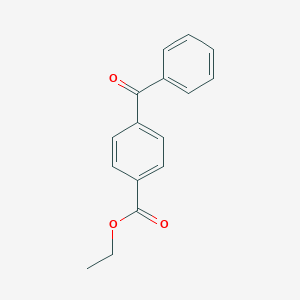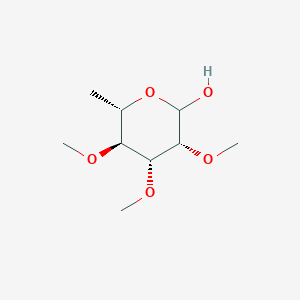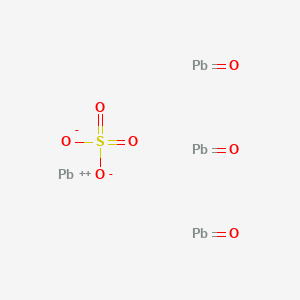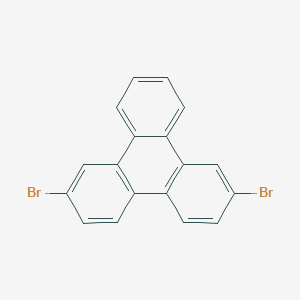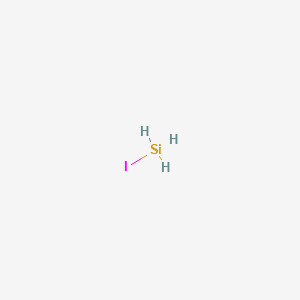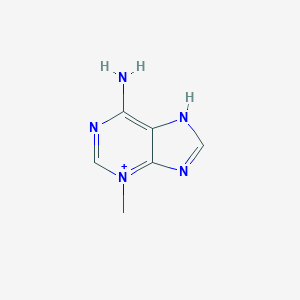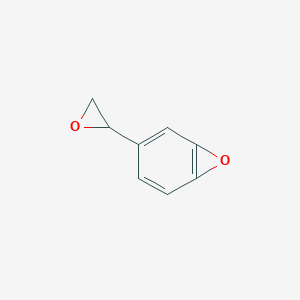
1,2-Epoxy-4-(epoxyethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Epoxy-4-(epoxyethyl)benzene is a chemical compound that is commonly known as DEB. It is a colorless, oily liquid that is used in various scientific research applications. DEB is a bifunctional epoxide that has two epoxy groups and is widely used in polymerization reactions.
作用機序
DEB acts as a cross-linking agent by reacting with the functional groups of polymers. The two epoxy groups of DEB can react with the hydroxyl groups of polymers, forming covalent bonds. This cross-linking reaction increases the strength and durability of the polymer.
生化学的および生理学的効果
DEB has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled or ingested.
実験室実験の利点と制限
DEB is a versatile cross-linking agent that can be used in various polymerization reactions. It is also relatively easy to synthesize in the laboratory. However, DEB is toxic and requires proper handling and disposal. It also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
DEB has potential for use in various applications, such as in the synthesis of new polymers and materials. Future research could focus on developing safer and more efficient methods for synthesizing DEB, as well as studying its potential applications in different fields. Additionally, more research is needed to fully understand the biochemical and physiological effects of DEB.
Conclusion:
In conclusion, 1,2-Epoxy-4-(epoxyethyl)benzene is a versatile cross-linking agent that is widely used in scientific research, particularly in the field of polymer chemistry. It is synthesized by the reaction of 1,2-dihydroxy-4-(epoxyethyl)benzene with acetic anhydride in the presence of a catalyst. DEB acts as a cross-linking agent by reacting with the functional groups of polymers, forming covalent bonds. While DEB has potential for use in various applications, it is important to handle it with care due to its toxic nature. Future research could focus on developing safer and more efficient methods for synthesizing DEB and studying its potential applications in different fields.
合成法
DEB can be synthesized by the reaction of 1,2-dihydroxy-4-(epoxyethyl)benzene with acetic anhydride in the presence of a catalyst. This method is commonly used to produce DEB in the laboratory.
科学的研究の応用
DEB is widely used in scientific research, particularly in the field of polymer chemistry. It is used as a cross-linking agent for various polymers, such as polyethylene and polypropylene. DEB is also used in the synthesis of epoxy resins, which are used in coatings, adhesives, and composites.
特性
CAS番号 |
13484-13-4 |
|---|---|
製品名 |
1,2-Epoxy-4-(epoxyethyl)benzene |
分子式 |
C8H6O2 |
分子量 |
134.13 g/mol |
IUPAC名 |
3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C8H6O2/c1-2-6-7(10-6)3-5(1)8-4-9-8/h1-3,8H,4H2 |
InChIキー |
ASZDXZKUBDYMPZ-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2=CC3=C(O3)C=C2 |
正規SMILES |
C1C(O1)C2=CC3=C(O3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



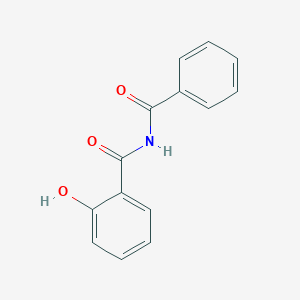

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)

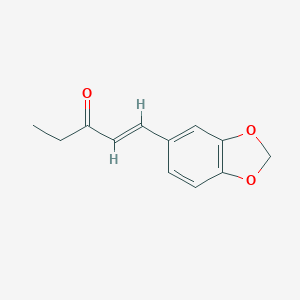
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
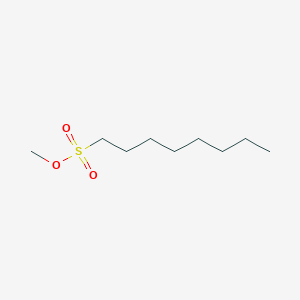
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)
